6-(Difluoromethoxy)nicotinaldehyde

Description

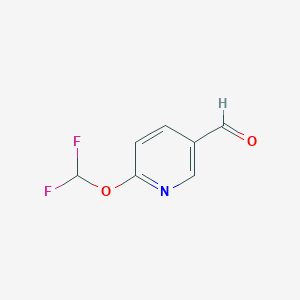

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGBKYVUEUMGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617087 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211577-99-9 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 6-(Difluoromethoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-(Difluoromethoxy)nicotinaldehyde, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to its structural features, including the difluoromethoxy group and the reactive aldehyde on a pyridine scaffold, this compound is of interest for the synthesis of novel therapeutic agents, particularly in the areas of neurological disorders and inflammation.[1] This document consolidates available data on its chemical structure, physicochemical properties, and provides generalized experimental protocols for its synthesis and characterization based on related compounds.

Chemical Identity and Properties

This compound, with the CAS number 1211577-99-9, is a pyridine derivative.[2] The presence of the difluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| CAS Number | 1211577-99-9 | [2] |

| Canonical SMILES | C1=CC(=NC=C1C=O)OC(F)F | [2] |

| InChIKey | NRGBKYVUEUMGTE-UHFFFAOYSA-N | [2] |

| Predicted pKa | -0.56 ± 0.29 | [2] |

| Predicted XLogP3-AA | 1.6 | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| Appearance | Not specified (likely solid) | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

Note: The pKa and XLogP3-AA values are predicted and have not been experimentally verified.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.8 | s | H on C2 |

| ~8.3 | d | H on C4 |

| ~7.1 | d | H on C5 |

| ~10.1 | s | Aldehyde H |

| ~6.8 | t | CHF₂ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~189 | C=O (aldehyde) |

| ~165 | C6 |

| ~155 | C2 |

| ~140 | C4 |

| ~130 | C3 |

| ~115 (t) | OCF₂ |

| ~110 | C5 |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3150 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aldehyde) |

| ~1700-1720 | C=O stretch (aldehyde) |

| ~1570-1600 | C=N and C=C stretch (pyridine ring) |

| ~1000-1200 | C-O-C stretch and C-F stretch |

Experimental Protocols (Generalized)

Detailed experimental protocols for the synthesis and purification of this compound are not publicly documented. However, the following protocols are based on established methods for the synthesis of analogous 6-alkoxynicotinaldehydes and the purification of pyridine aldehydes.

Synthesis of 6-(Alkoxy)nicotinaldehydes

A common route for the synthesis of 6-alkoxynicotinaldehydes involves the nucleophilic aromatic substitution of a 6-halonicotinaldehyde with the corresponding alkoxide.

Reaction Scheme:

References

An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinaldehyde

CAS Number: 1211577-99-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Difluoromethoxy)nicotinaldehyde, a key building block in contemporary medicinal chemistry. Given the limited availability of public data, this document synthesizes information from supplier data, analogous compounds, and relevant patent literature to offer a detailed resource for researchers.

Compound Identity and Properties

This compound is a pyridine derivative featuring a difluoromethoxy group at the 6-position and an aldehyde at the 3-position. This unique combination of a metabolically stable fluorine-containing moiety and a versatile aldehyde functional group makes it a valuable intermediate in the synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 1211577-99-9 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| IUPAC Name | 6-(Difluoromethoxy)pyridine-3-carbaldehyde | |

| Canonical SMILES | C1=CC(=NC=C1C=O)OC(F)F | [1] |

| InChIKey | NRGBKYVUEUMGTE-UHFFFAOYSA-N | [1] |

| Predicted pKa | -0.56 ± 0.29 | [1] |

| Predicted XlogP | 1.6 | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement | Pictogram |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | GHS07 (Warning) |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H335: May cause respiratory irritation. |

Source: Generic safety data for similar compounds.

Synthesis and Experimental Protocols

A detailed, publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature. However, patent literature (e.g., WO2008022827A1) describes the synthesis of the key precursor, 6-(difluoromethoxy)nicotinonitrile. The final conversion to the aldehyde is a standard chemical transformation.

Proposed Synthetic Pathway

The synthesis likely proceeds in two main stages: the difluoromethoxylation of a 6-hydroxynicotinonitrile derivative, followed by the reduction of the nitrile to the aldehyde.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Nitrile Reduction (Hypothetical)

This protocol is based on standard procedures for the reduction of aromatic nitriles to aldehydes using Diisobutylaluminium hydride (DIBAL-H).

Materials:

-

6-(difluoromethoxy)nicotinonitrile

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

-

Anhydrous toluene

-

Hydrochloric acid (e.g., 2 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-(difluoromethoxy)nicotinonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 2 M hydrochloric acid at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Data (Predicted and Analogous)

Directly published spectroscopic data for this compound is scarce. The following tables provide predicted data and data from analogous compounds to guide researchers in characterization.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.1 - 10.0 | s | 1H | -CHO |

| 8.8 - 8.7 | d | 1H | H-2 (Pyridine) |

| 8.2 - 8.1 | dd | 1H | H-4 (Pyridine) |

| 7.0 - 6.9 | d | 1H | H-5 (Pyridine) |

| 7.6 - 7.3 | t | 1H | -OCHF₂ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 189 - 188 | -CHO |

| 165 - 164 | C-6 (Pyridine) |

| 153 - 152 | C-2 (Pyridine) |

| 140 - 139 | C-4 (Pyridine) |

| 130 - 129 | C-3 (Pyridine) |

| 115 - 112 (t) | -OCHF₂ |

| 111 - 110 | C-5 (Pyridine) |

Table 5: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Adduct |

| ESI+ | 174.0361 | [M+H]⁺ |

| ESI+ | 196.0181 | [M+Na]⁺ |

Predicted data from computational tools.[2]

Table 6: Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2850 - 2750 | C-H stretch (aldehyde) |

| 1710 - 1690 | C=O stretch (aldehyde) |

| 1600 - 1580 | C=C stretch (aromatic ring) |

| 1250 - 1150 | C-O stretch |

| 1100 - 1000 | C-F stretch |

Applications and Significance in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Pyridine Ring: A common scaffold in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

-

Difluoromethoxy Group: This group is often used as a bioisostere for a methoxy or hydroxyl group. It can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity through favorable electrostatic interactions. Its lipophilicity can also be tuned to improve cell permeability.

-

Aldehyde Group: A versatile chemical handle that can be readily transformed into a wide array of other functional groups through reactions such as reductive amination, Wittig reactions, and condensations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Signaling Pathway and Workflow Visualization

The utility of this compound lies in its role as a starting material. The following diagram illustrates a typical workflow for its use in a drug discovery program.

Caption: A typical workflow for utilizing this compound in drug discovery.

This technical guide provides a foundational understanding of this compound for researchers. While comprehensive experimental data is not yet widely published, the information and predicted data herein offer a valuable starting point for the synthesis and characterization of this important chemical intermediate.

References

Synthesis of 6-(Difluoromethoxy)nicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-(Difluoromethoxy)nicotinaldehyde, a key building block in the development of novel pharmaceuticals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and workflows to facilitate understanding and replication.

Introduction

This compound is a valuable intermediate in medicinal chemistry due to the presence of the difluoromethoxy group, which can enhance metabolic stability, improve bioavailability, and modulate the physicochemical properties of drug candidates. The aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the synthesis of a diverse range of complex molecules. This guide explores two primary synthetic strategies for the preparation of this important compound.

Synthetic Pathways

Two plausible and effective synthetic routes for the synthesis of this compound have been identified and are detailed below.

Route 1: O-Difluoromethylation of 6-Hydroxynicotinaldehyde

This route involves the direct introduction of the difluoromethyl group onto the commercially available 6-hydroxynicotinaldehyde. The key transformation is an O-difluoromethylation reaction, typically achieved using a source of difluorocarbene.

Caption: Synthetic pathway for Route 1.

Route 2: Oxidation of (6-(Difluoromethoxy)pyridin-3-yl)methanol

This alternative two-step approach begins with the commercially available 6-(difluoromethoxy)nicotinic acid. The carboxylic acid is first reduced to the corresponding alcohol, which is then oxidized to the target aldehyde.

An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinaldehyde: A Potential Modulator of the TAK1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Difluoromethoxy)nicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, particularly the difluoromethoxy group, suggest potential for enhanced metabolic stability and bioavailability, making it an attractive scaffold for drug design. This technical guide provides a comprehensive overview of the molecular structure of this compound, its physicochemical properties, and its potential role as an inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway, a critical regulator of inflammatory and immune responses. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this guide consolidates available information and presents a putative synthesis strategy and expected analytical characterization based on analogous compounds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridine ring substituted with a difluoromethoxy group at the 6-position and an aldehyde group at the 3-position.

Structural and Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| IUPAC Name | 6-(difluoromethoxy)pyridine-3-carbaldehyde | |

| CAS Number | 1211577-99-9 | [1] |

| Canonical SMILES | O=Cc1cnccc1OC(F)F | |

| InChI | InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-4,7H | |

| Predicted pKa | 1.60 ± 0.10 | |

| Predicted LogP | 1.6 | |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Potential Biological Activity: Inhibition of the TAK1 Signaling Pathway

While direct experimental evidence for the biological activity of this compound is not extensively documented, its structural class is associated with the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family. It plays a crucial role in mediating downstream signaling of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[2][3][4]

The TAK1 signaling cascade is integral to the activation of the NF-κB and JNK/p38 MAPK pathways, which are central to inflammatory responses, immune regulation, cell survival, and apoptosis.[3][4][5] Dysregulation of the TAK1 pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and fibrosis, as well as in certain cancers.[2][3][6] Therefore, inhibitors of TAK1 are of significant therapeutic interest.

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signals. Upon stimulation by cytokines like TNF-α or IL-1β, receptor-ligand binding initiates a cascade of protein recruitment and activation, leading to the activation of the TAK1 complex (TAK1, TAB1, TAB2/3). Activated TAK1 then phosphorylates and activates downstream kinases, namely the IKK complex (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation). These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory genes.

Caption: Putative inhibition of the TAK1 signaling pathway by this compound.

Synthesis and Characterization (Proposed)

Proposed Synthetic Workflow

A potential synthetic approach could involve the difluoromethoxylation of a suitable 6-hydroxynicotinaldehyde precursor or a related intermediate.

Caption: A generalized workflow for the proposed synthesis.

Experimental Protocol (Hypothetical)

Materials:

-

6-Hydroxynicotinaldehyde (or a suitable protected precursor)

-

Chlorodifluoromethane (Freon 22) or another suitable difluoromethylating agent

-

Potassium carbonate (or another suitable base)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 6-hydroxynicotinaldehyde in anhydrous DMF, add potassium carbonate.

-

Cool the reaction mixture in an appropriate bath.

-

Bubble chlorodifluoromethane gas through the reaction mixture for a specified period, or add the difluoromethylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

-

Characterize the final product by NMR, IR, and mass spectrometry.

Expected Analytical Characterization

While experimental spectra are not available, the following table summarizes the expected key signals for the characterization of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~9.9-10.1 ppm), the difluoromethoxy proton (triplet, J ≈ 73-75 Hz, ~6.5-7.5 ppm), and three distinct aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190-195 ppm), carbons of the pyridine ring, and the difluoromethoxy carbon (triplet, J ≈ 240-250 Hz). |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching of the aldehyde (~1700-1720), C-O-C stretching, C-F stretching (~1000-1200), and aromatic C-H and C=C/C=N stretching. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 173, and characteristic fragmentation patterns including the loss of the aldehyde group (-CHO) and fragments related to the difluoromethoxy pyridine core. |

Conclusion and Future Directions

This compound represents a promising molecular scaffold for the development of novel therapeutics, potentially targeting the TAK1 signaling pathway. The introduction of the difluoromethoxy group is a key feature that may confer advantageous pharmacokinetic properties. This guide has provided a summary of its molecular structure and a proposed framework for its synthesis and characterization.

Future research should focus on obtaining detailed experimental validation of the synthesis and comprehensive spectroscopic analysis of this compound. Furthermore, in-depth biological evaluation, including enzymatic assays and cell-based studies, is crucial to confirm its inhibitory activity against TAK1 and to elucidate its mechanism of action. Such studies will be instrumental in advancing this compound as a potential lead for the development of new treatments for inflammatory diseases and cancer.

References

- 1. This compound [myskinrecipes.com]

- 2. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are TAB1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

physical and chemical properties of 6-(Difluoromethoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-(Difluoromethoxy)nicotinaldehyde, a heterocyclic building block with potential applications in pharmaceutical research and development. The presence of the difluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates, making this compound a subject of interest for medicinal chemists.

Core Properties and Data

This compound, with the CAS Number 1211577-99-9, is a pyridine derivative. Its core structure consists of a pyridine ring substituted with a difluoromethoxy group at the 6-position and an aldehyde group at the 3-position.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models due to a lack of extensive experimental studies.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2][3] |

| Molecular Weight | 173.12 g/mol | [1][2][3] |

| CAS Number | 1211577-99-9 | [1][2][3] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa (Predicted) | -0.56 ± 0.29 | [1] |

| XLogP3-AA (Predicted) | 1.6 | [1] |

| Topological Polar Surface Area | 39.2 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Stability and Storage

For long-term storage, it is recommended to keep this compound at 2-8°C under an inert atmosphere.[1][3] The aldehyde functional group is susceptible to oxidation, and the difluoromethoxy group, while generally stable, can be influenced by strong acidic or basic conditions.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is through the difluoromethylation of 6-hydroxynicotinaldehyde.

Hypothetical Synthesis Workflow

References

An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinaldehyde and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl, thiol, or methoxy groups, offering modulation of physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding interactions.[1][2] This technical guide focuses on 6-(difluoromethoxy)nicotinaldehyde, a heterocyclic aldehyde bearing this key functional group, and explores the synthesis, potential biological activities, and experimental considerations for its structural analogs. While specific biological data for the title compound is not extensively available in public literature, this guide extrapolates potential applications and research directions based on the well-documented roles of its constituent chemical motifs.

Core Compound: this compound

This compound is a pyridine-based aldehyde with the difluoromethoxy group at the 6-position. This substitution pattern is of interest for its potential to influence the electronic properties of the pyridine ring and the reactivity of the aldehyde, while the difluoromethoxy group can impart favorable drug-like properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1211577-99-9 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| Predicted pKa | -0.56 ± 0.29 |

| Topological Polar Surface Area | 39.2 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

Synthesis of the Core Scaffold and Analogs

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted pyridines and the introduction of the difluoromethoxy group. A common strategy involves the difluoromethoxylation of a suitable pyridinol precursor.

Proposed Synthetic Workflow

A potential synthetic pathway to this compound and its analogs could involve the following key steps, starting from the commercially available 6-hydroxynicotinaldehyde.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are representative, detailed experimental protocols for the key steps in the proposed synthesis.

Step 1: Protection of 6-Hydroxynicotinaldehyde

-

To a solution of 6-hydroxynicotinaldehyde (1.0 eq) in toluene (10 volumes) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected aldehyde, which can be used in the next step without further purification.

Step 2: Difluoromethoxylation of Protected 6-Hydroxynicotinaldehyde

This protocol is adapted from general methods for the difluoromethoxylation of phenols.

-

To a solution of the protected 6-hydroxynicotinaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO is added a base, for example, potassium carbonate (2.0 eq).

-

The mixture is stirred at a specified temperature (e.g., 80-100 °C) under an inert atmosphere.

-

Chlorodifluoromethane (CHClF₂) gas is then bubbled through the reaction mixture for a designated period. Alternatively, a difluoromethylating reagent such as sodium chlorodifluoroacetate can be used in the presence of a catalyst.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection to Yield this compound

-

The purified, protected this compound (1.0 eq) is dissolved in a mixture of acetone and water.

-

A catalytic amount of a strong acid, such as hydrochloric acid, is added.

-

The mixture is stirred at room temperature or gently heated until the deprotection is complete, as monitored by TLC.

-

The acetone is removed under reduced pressure, and the aqueous residue is neutralized with a mild base.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford this compound.

Potential Biological Activities and Signaling Pathways

The Role of the Difluoromethoxy Group

The -OCF₂H group is a valuable bioisostere that can enhance a molecule's drug-like properties:

-

Metabolic Stability: The strong carbon-fluorine bonds increase resistance to oxidative metabolism, particularly by cytochrome P450 enzymes, which can lead to a longer plasma half-life.[2]

-

Lipophilicity and Permeability: The difluoromethoxy group moderately increases lipophilicity, which can improve membrane permeability and oral absorption.[2]

-

Hydrogen Bonding: The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, allowing it to mimic the interactions of hydroxyl or amine groups with biological targets.[3]

Nicotinaldehyde as a Bioactive Scaffold

Nicotinaldehyde and its derivatives have been investigated for a range of biological activities. For instance, some nicotinaldehyde derivatives have been identified as inhibitors of various enzymes.[4] The aldehyde functionality is a versatile chemical handle for the synthesis of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and condensations.

Potential Therapeutic Targets and Signaling Pathways

Given the properties of its components, analogs of this compound could be explored as modulators of various signaling pathways. For example, many kinase inhibitors feature a substituted pyridine core. The unique electronic and hydrogen bonding properties of the difluoromethoxy group could be leveraged to achieve potent and selective inhibition.

Caption: Hypothetical modulation of the MAPK/ERK pathway by a kinase inhibitor analog.

Illustrative Quantitative Data for Structural Analogs

The following table presents hypothetical, yet representative, quantitative data for a series of structural analogs of this compound, illustrating how modifications to the core structure could influence biological activity against a hypothetical kinase target.

Table 2: Illustrative Biological Activity of Hypothetical Analogs

| Compound ID | R Group (Modification of Aldehyde) | IC₅₀ (nM) vs. Target Kinase | Cell Proliferation GI₅₀ (µM) |

| Core | -CHO | >10,000 | >50 |

| Analog-1 | Reductive amination with Piperidine | 850 | 12.5 |

| Analog-2 | Reductive amination with Morpholine | 1200 | 25.0 |

| Analog-3 | Wittig reaction product (alkene) | 450 | 5.2 |

| Analog-4 | Grignard addition with Phenylmagnesium bromide | 250 | 2.8 |

Disclaimer: The data presented in this table is purely illustrative and intended to provide a conceptual framework for structure-activity relationship (SAR) studies. It is not based on experimental results for the specified compounds.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. The presence of the difluoromethoxy group offers a strategic advantage for enhancing pharmacokinetic properties. While direct biological data is currently limited, the synthetic accessibility of the core and the versatility of the aldehyde group provide a solid foundation for the generation of diverse chemical libraries for biological screening. Future research focused on the synthesis and biological evaluation of analogs of this compound is warranted to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Difluoromethoxylated Pyridines: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the difluoromethoxy (-OCF2H) group into heterocyclic scaffolds, particularly pyridines, represents a significant advancement in medicinal chemistry. This functional group can profoundly influence the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the discovery and history of difluoromethoxylated pyridines, with a primary focus on the groundbreaking visible-light photoredox-catalyzed C(sp²)–H difluoromethoxylation of pyridines and other (hetero)arenes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the knowledge to leverage this innovative synthetic methodology.

Introduction: The Rise of Fluorine in Medicinal Chemistry

For decades, the strategic incorporation of fluorine into drug candidates has been a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions.[1] The pyridine ring, a ubiquitous motif in pharmaceuticals, has been a frequent target for fluorination, leading to numerous FDA-approved drugs.[3][4]

Among the various fluorinated moieties, the difluoromethoxy group (-OCF2H) has garnered significant attention. It is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor. These characteristics can lead to improved pharmacokinetic profiles and enhanced biological activity.[5] While methods for introducing a difluoromethyl (-CF2H) group are relatively well-established, the direct difluoromethoxylation of pyridines has remained a formidable challenge until recently.

A Brief History of Difluoromethoxylation

The journey to efficiently synthesize difluoromethoxylated pyridines has been a gradual one, with early methods often suffering from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. The development of novel reagents and catalytic systems has been pivotal in overcoming these hurdles. A significant breakthrough came with the advent of visible-light photoredox catalysis, which offers a mild and efficient pathway for the generation of reactive radical species under ambient conditions.

A landmark development in this field is the creation of a shelf-stable pyridinium reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which serves as a potent source of the difluoromethoxyl radical (•OCF2H) upon photocatalytic activation.[6][7] This has opened the door to the direct C–H difluoromethoxylation of a wide range of (hetero)arenes, including pyridines.[6]

Core Synthetic Methodology: Visible-Light Photoredox-Catalyzed C–H Difluoromethoxylation

The most advanced and versatile method for the synthesis of difluoromethoxylated pyridines is the visible-light photoredox-catalyzed C(sp²)–H difluoromethoxylation. This approach utilizes a ruthenium-based photocatalyst, a novel difluoromethoxylating reagent, and a simple blue LED light source to achieve the desired transformation under mild conditions.

Experimental Workflow

The general workflow for this photocatalytic reaction is depicted below. It involves the preparation of the reaction mixture, irradiation with blue light, and subsequent purification of the product.

Caption: General experimental workflow for photocatalytic difluoromethoxylation.

Detailed Experimental Protocol: Synthesis of 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate

This protocol details the synthesis of the key difluoromethoxylating reagent.

Materials:

-

4-cyanopyridine N-oxide

-

Difluoromethyl triflate (TfCF₂H)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 4-cyanopyridine N-oxide (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add difluoromethyl triflate (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The resulting precipitate is filtered, washed with cold dichloromethane, and dried under vacuum to yield 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate as a white solid.

Detailed Experimental Protocol: General Procedure for Photocatalytic Difluoromethoxylation

This protocol outlines the general procedure for the C–H difluoromethoxylation of a (hetero)arene substrate.

Materials:

-

(Hetero)arene substrate (1.0 eq)

-

4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (2.1 eq)

-

fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (photocatalyst, 1-2 mol%)

-

Acetonitrile (MeCN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a vial, combine the (hetero)arene substrate, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, and the photocatalyst.

-

Add acetonitrile (0.1 M) and a stir bar.

-

Seal the vial and place it approximately 5-10 cm from a blue LED lamp.

-

Irradiate the reaction mixture with stirring at room temperature for the specified time (typically 12-24 hours).

-

Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethoxylated product.

Quantitative Data

The visible-light photoredox-catalyzed difluoromethoxylation exhibits a broad substrate scope with moderate to good yields. The following tables summarize the yields for a variety of (hetero)arene substrates.

Table 1: Difluoromethoxylation of Arenes

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | Anisole | 2-(Difluoromethoxy)anisole, 4-(Difluoromethoxy)anisole | 65 |

| 2 | Toluene | 2-(Difluoromethoxy)toluene, 4-(Difluoromethoxy)toluene | 58 |

| 3 | Naphthalene | 1-(Difluoromethoxy)naphthalene | 72 |

| 4 | Biphenyl | 2-(Difluoromethoxy)biphenyl, 4-(Difluoromethoxy)biphenyl | 61 |

Table 2: Difluoromethoxylation of Heteroarenes

| Entry | Substrate | Product | Yield (%) |

| 1 | Pyridine | 2-(Difluoromethoxy)pyridine | 45 |

| 2 | 4-Phenylpyridine | 2-(Difluoromethoxy)-4-phenylpyridine | 52 |

| 3 | Quinoline | 2-(Difluoromethoxy)quinoline, 8-(Difluoromethoxy)quinoline | 48 |

| 4 | Thiophene | 2-(Difluoromethoxy)thiophene | 55 |

Yields are isolated yields as reported in the primary literature.

Biological Applications and Future Outlook

While the synthesis of difluoromethoxylated pyridines is a rapidly evolving field, comprehensive studies on their biological activities are still emerging. The difluoromethyl group, a close analogue, has been successfully employed as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, demonstrating the potential of such fluorinated motifs to enhance biological activity.[8] It is anticipated that difluoromethoxylated pyridines will find broad applications in drug discovery, particularly in the development of novel therapeutics with improved pharmacokinetic properties.[9][10]

The continued development of more efficient and selective difluoromethoxylation methods will undoubtedly accelerate the exploration of this unique chemical space. Future research will likely focus on expanding the substrate scope, developing asymmetric variants of the reaction, and elucidating the specific biological roles of difluoromethoxylated pyridines in various disease contexts.

Conclusion

The discovery and development of synthetic routes to difluoromethoxylated pyridines, particularly the advent of visible-light photoredox catalysis, have provided medicinal chemists with a powerful new tool. The ability to introduce the -OCF2H group into complex molecules under mild conditions is a significant step forward in the design of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers seeking to understand and apply this cutting-edge technology in their own drug discovery and development efforts.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Spectroscopic Profile of 6-(Difluoromethoxy)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 6-(difluoromethoxy)nicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic data from structurally analogous compounds, namely nicotinaldehyde and (difluoromethoxy)benzene, to predict its spectral characteristics. This document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the predicted data in structured tables for clarity. Furthermore, a generalized workflow for the synthesis and characterization of novel chemical entities is visualized using a DOT graph. This guide is intended to serve as a valuable resource for researchers working with and synthesizing this and related compounds.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. The aldehyde functional group serves as a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is essential for its identification, purification, and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known experimental data of nicotinaldehyde and (difluoromethoxy)benzene.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde-H | ~10.1 | s | - |

| H-2 | ~9.1 | d | ~2.0 |

| H-4 | ~8.2 | dd | ~8.0, 2.0 |

| H-5 | ~7.5 | d | ~8.0 |

| OCHF₂ | ~6.6 | t | ~73.0 |

Prediction based on data from nicotinaldehyde and (difluoromethoxy)benzene.[1][2]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~192 |

| C-6 | ~163 |

| C-2 | ~155 |

| C-4 | ~137 |

| C-3 | ~130 |

| C-5 | ~124 |

| OCF₂ | ~115 (t, J ≈ 257 Hz) |

Prediction based on data from nicotinaldehyde and (difluoromethoxy)benzene.[2][3]

Predicted ¹⁹F NMR Data

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| OCF₂ | ~ -82 | d | ~73.0 |

Prediction based on data for 4-(difluoromethoxy)benzonitrile.[2] The chemical shift is referenced to CFCl₃.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C=O (aldehyde) | 1710-1690 | Strong |

| C=N, C=C (aromatic) | 1600-1450 | Medium-Strong |

| C-O-C (ether) | 1250-1050 | Strong |

| C-F | 1100-1000 | Strong |

Prediction based on general IR correlation tables and data for nicotinaldehyde.[4][5]

Predicted Mass Spectrometry Data

Table 5: Predicted m/z Values for this compound

| Ion | Predicted m/z |

| [M]⁺ | 173.03 |

| [M-H]⁺ | 172.02 |

| [M-CHO]⁺ | 144.02 |

| [M-OCHF₂]⁺ | 106.04 |

Prediction based on the molecular weight and common fragmentation patterns of aromatic aldehydes.[6][7][8]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F nucleus frequency.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: wide spectral width to encompass potential signals (e.g., -250 to 50 ppm), pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 64-128).

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is operating in the appropriate mode to obtain accurate mass measurements.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, use the accurate mass to determine the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging data from structurally similar molecules, researchers can gain valuable insights into the expected spectral characteristics, aiding in the identification and analysis of this important synthetic intermediate. The provided experimental protocols offer a robust framework for obtaining high-quality spectroscopic data. The visualized workflow further clarifies the logical progression from synthesis to structural elucidation, which is fundamental in the field of chemical research and drug development.

References

- 1. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. (Trifluoromethoxy)benzene(456-55-3) 13C NMR [m.chemicalbook.com]

- 4. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 5. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 7. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- 8. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 6-(Difluoromethoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-(Difluoromethoxy)nicotinaldehyde (CAS No. 1211577-99-9), a key intermediate in pharmaceutical research and drug development.[1] This document is intended for professionals working in laboratory and drug development settings.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of the difluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates, while the aldehyde group offers a reactive site for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 1211577-99-9 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is not extensively published, data from structurally similar aromatic aldehydes and available safety data sheets indicate that it should be handled with care. The following tables summarize the key hazard information.

GHS Hazard Pictograms and Statements for Structurally Similar Compounds:

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

|

| Danger | H314: Causes severe skin burns and eye damage. |

|

| Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Note: The specific GHS classification for this compound may vary by supplier. Always consult the supplier-specific Safety Data Sheet (SDS).

Precautionary Statements:

| Category | Precautionary Statement(s) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P312: Call a POISON CENTER or doctor if you feel unwell.[4] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid all personal contact, including inhalation of dust or vapors.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Do not eat, drink, or smoke when handling this compound.[2]

-

Wash hands thoroughly after handling.[4]

-

Avoid the formation of dust and aerosols.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials and sources of ignition.[4]

-

Recommended storage is at 2-8°C under an inert atmosphere.[2]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols

This compound is a versatile intermediate in organic synthesis. The aldehyde functionality allows for a variety of chemical transformations. Below are representative protocols for common reactions involving aromatic aldehydes.

Representative Protocol 1: Reductive Amination

Reductive amination is a widely used method to form amines from carbonyl compounds.[3] This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)[5]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1 equivalent) in DCM, add the amine (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: A generalized workflow for a reductive amination reaction.

Representative Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound.[6]

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 equivalents)

-

Piperidine or another basic catalyst

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While there is no specific published data on the biological activity of this compound, structurally similar functionalized pyridine derivatives have been investigated for a range of biological activities, including as inhibitors of various protein kinases. For instance, some pyridine-containing compounds have been explored as inhibitors of the PI3K/AKT/mTOR and FGFR signaling pathways, which are often dysregulated in cancer.[7]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a derivative of this compound, based on the known activities of similar chemical scaffolds. This is for illustrative purposes only and does not represent confirmed biological activity for this specific compound.

References

Safeguarding the Integrity of 6-(Difluoromethoxy)nicotinaldehyde: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the storage and handling of 6-(Difluoromethoxy)nicotinaldehyde, a key intermediate in pharmaceutical synthesis. Furthermore, it outlines a framework for assessing its stability, a critical factor in drug development and quality control. The inclusion of a difluoromethoxy group is intended to enhance metabolic stability, making a thorough understanding of its chemical stability paramount.[1] While specific degradation studies on this compound are not extensively published, this guide synthesizes established principles of stability testing and general knowledge of related chemical structures to provide a robust framework for its management.

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, adherence to appropriate storage conditions is essential. The following recommendations are based on information provided by chemical suppliers.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Sealed container | Prevents exposure to atmospheric moisture and oxygen, which can react with the aldehyde functional group. |

| Light | In the dark (amber vial) | Protects the compound from potential photodegradation. |

Chemical Stability Profile

The stability of a pharmaceutical intermediate like this compound is a critical attribute that influences its shelf-life, the safety of its downstream products, and the reliability of experimental results. While difluoromethoxy pyridine derivatives are generally stable under standard laboratory conditions, they may be susceptible to degradation under extreme conditions such as high heat, or in the presence of strong acids, bases, or oxidizing agents.[2]

A comprehensive stability assessment typically involves forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines. These studies deliberately expose the compound to harsh conditions to identify potential degradation products and pathways.

Table 2: Illustrative Data from a Forced Degradation Study

The following table is a template illustrating how data from a forced degradation study would be presented. The values are hypothetical and serve to demonstrate the type of information that would be gathered.

| Stress Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60 | 15% | 2 |

| Base Hydrolysis (0.1 M NaOH) | 8 hours | 40 | 25% | 3 |

| Oxidation (3% H₂O₂) | 24 hours | 25 | 10% | 1 |

| Thermal | 48 hours | 80 | 5% | 1 |

| Photolytic (ICH Option 2) | 1.2 million lux hours | 25 | 8% | 2 |

Experimental Protocols for Stability Assessment

A thorough investigation into the stability of this compound would involve the following experimental protocols, designed to identify and quantify any degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for establishing the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[3][4][5]

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M hydrochloric acid. The reaction mixture is typically heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M sodium hydroxide. The reaction is often carried out at a controlled temperature (e.g., 40°C). Samples are taken at intervals, neutralized, and prepared for analysis.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide. The study is typically conducted at room temperature. Samples are analyzed at different time points.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C), often in a controlled humidity environment. Samples are analyzed at set intervals to assess for degradation.

-

Photostability Testing: The compound, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Samples are protected from light after exposure and before analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a stability study. The method must be able to separate the parent compound from all potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector is commonly used.

-

Column: A C18 reverse-phase column is often a good starting point for method development.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

-

Detection: The wavelength for UV detection should be chosen to maximize the response for both the active pharmaceutical ingredient (API) and the expected degradation products. A photodiode array (PDA) detector can be invaluable for assessing peak purity and identifying the optimal detection wavelength.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizing Workflows and Potential Degradation

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Hypothetical Degradation Pathway

While the specific degradation pathway for this compound has not been published, a hypothetical pathway can be proposed based on the known reactivity of its functional groups. The aldehyde group is susceptible to oxidation to a carboxylic acid and can also participate in other reactions. The difluoromethoxy group is generally stable, but the pyridine ring can undergo transformations.

This guide provides a foundational understanding of the storage, handling, and stability assessment of this compound. For any specific application, it is imperative to conduct rigorous, well-documented stability studies to ensure the quality, safety, and efficacy of the final product.

References

Commercial Sourcing and Technical Profile of 6-(Difluoromethoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-(Difluoromethoxy)nicotinaldehyde

This compound is a substituted pyridine derivative featuring a difluoromethoxy group at the 6-position and an aldehyde at the 3-position. The presence of the difluoromethoxy moiety is of particular interest in medicinal chemistry as it can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and membrane permeability, thereby potentially enhancing its pharmacokinetic profile. The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.

Commercial Suppliers and Product Specifications

The following table summarizes the publicly available information for commercial suppliers of this compound. It is important to note that availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |

| MySkinRecipes | 62868 | 98%[1] | 0.100 g, 0.250 g | ~ | Prices converted from THB and are approximate. |

| BLD Pharmatech | BD253531 | Not specified | Inquire | Inquire | Safety Data Sheet available.[2] |

| Atomax Chemicals Co., Ltd. | Not specified | Not specified | Inquire | Inquire | Listed as a supplier on Guidechem.[3] |

| Zhengzhou Aixi Pharmtech Co., Ltd. | Not specified | Not specified | Inquire | Inquire | Listed as a supplier on Guidechem.[3] |

Disclaimer: The pricing information is based on data available as of the time of this report and is for informational purposes only. Please contact the suppliers directly for current pricing and quotations.

Procurement Workflow

The process of acquiring this compound for research and development purposes typically follows a structured workflow. The diagram below illustrates the key steps involved, from initial supplier identification to final receipt and quality control.

Figure 1: A generalized workflow for the procurement of a specialty chemical.

Experimental Protocols

Detailed experimental protocols for the application or synthesis of this compound are not widely available in the public domain. Researchers and drug development professionals will likely need to develop their own specific methodologies based on the intended application.

However, for context, the synthesis of structurally related nicotinaldehyde derivatives often involves multi-step sequences. For instance, a general approach to a substituted nicotinaldehyde might involve the following conceptual steps:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Difluoromethoxy)nicotinaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-(difluoromethoxy)nicotinaldehyde and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders.

Application Notes

The this compound core is a key building block for the synthesis of potent and selective inhibitors of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is a dual-specificity enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This enzyme is highly expressed in the medium spiny neurons of the striatum, a critical brain region for regulating motor function, cognition, and emotion.[2][3]

Dysregulation of striatal signaling is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Huntington's disease.[2][4] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP are increased, which in turn modulates the activity of downstream signaling pathways, such as those involving dopamine D1 and D2 receptors.[5][6] This modulation of dopamine signaling is a key mechanism of action for many antipsychotic drugs.[5]

The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can act as a lipophilic hydrogen bond donor, potentially improving metabolic stability and target engagement.[7] Derivatives of this compound have been shown to exhibit high potency and selectivity for PDE10A, making them attractive candidates for the development of novel therapeutics with potentially improved side-effect profiles compared to existing treatments.[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocols are based on established synthetic methodologies for the individual transformations.

Protocol 1: Synthesis of 6-Hydroxynicotinic Acid

This protocol describes the synthesis of the key intermediate, 6-hydroxynicotinic acid, from coumalic acid.[8][9]

Step 1a: Synthesis of Methyl Coumalate [8][9]

-

In a round-bottom flask, add pulverized coumalic acid to concentrated sulfuric acid in small portions while maintaining the temperature between 20-30 °C with an ice bath.

-

Slowly add methanol to the mixture, keeping the temperature between 25-35 °C.

-

Heat the reaction mixture on a steam bath for 1 hour.

-

After cooling, pour the mixture into ice-water and neutralize with anhydrous sodium carbonate until slightly alkaline.

-

Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.

Step 1b: Synthesis of 6-Hydroxynicotinic Acid [8][9]

-

To a cooled solution of ammonium hydroxide, add the crude methyl coumalate from the previous step, keeping the temperature below 20 °C.

-

Stir the mixture for 45 minutes.

-

In a separate beaker, heat an aqueous solution of sodium hydroxide to near boiling.

-

Add the ammoniacal solution of methyl coumalate to the hot sodium hydroxide solution and bring the mixture to a boil.

-

After cooling, acidify the solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 6-hydroxynicotinic acid.

Protocol 2: Synthesis of 6-(Difluoromethoxy)nicotinic Acid

This protocol describes the O-difluoromethylation of 6-hydroxynicotinic acid. This reaction can be performed on the free acid or its corresponding ester.

-

To a solution of 6-hydroxynicotinic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

-

Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or TMSCF2Br, to the reaction mixture.[7][10]

-

Heat the reaction in a sealed vessel to the appropriate temperature (e.g., 80-90 °C) for several hours.

-

After cooling, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain 6-(difluoromethoxy)nicotinic acid.

Protocol 3: Synthesis of this compound

This protocol describes the reduction of the carboxylic acid to the aldehyde. This can be achieved via an intermediate such as a morpholinamide.

Step 3a: Formation of 6-(Difluoromethoxy)nicotinoyl Morpholinamide

-

Convert 6-(difluoromethoxy)nicotinic acid to its acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

-

React the acid chloride with morpholine in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the morpholinamide.

Step 3b: Reduction to this compound

-

Dissolve the 6-(difluoromethoxy)nicotinoyl morpholinamide in an anhydrous solvent such as THF.

-

Cool the solution to 0 °C and add a reducing agent, for example, lithium tri-tert-butoxyaluminum hydride, dropwise.

-

Stir the reaction at low temperature until completion, as monitored by TLC.

-

Quench the reaction with an acidic solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Data Presentation

The following table summarizes the in vitro potency of representative this compound derivatives as PDE10A inhibitors.

| Compound ID | R Group on Aldehyde | PDE10A IC50 (nM) |

| 1 | H (parent aldehyde) | - |

| 2 | (4-methyl-1H-imidazol-1-yl)methyl | 1.2 |

| 3 | (1H-pyrazol-1-yl)methyl | 3.5 |

| 4 | (2-methyl-1H-imidazol-1-yl)methyl | 0.8 |

| 5 | (4-(trifluoromethyl)-1H-imidazol-1-yl)methyl | 2.1 |

Data is representative and compiled from various sources in drug discovery literature.

Visualizations

Synthetic Workflow

References

- 1. Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation of inhibitory potency, selectivity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis and Utility of N-Substituted Amines from 6-(Difluoromethoxy)nicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction